4-Iodo-3-methoxy-benzoyl chloride
Description
4-Iodo-3-methoxy-benzoyl chloride is an aromatic acyl chloride characterized by a benzoyl chloride backbone substituted with an iodine atom at the para position and a methoxy group at the meta position. This structure combines the electrophilic reactivity of the acyl chloride group with the electronic and steric effects of the substituents.
Properties
Molecular Formula |
C8H6ClIO2 |
|---|---|
Molecular Weight |
296.49 g/mol |
IUPAC Name |
4-iodo-3-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6ClIO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3 |
InChI Key |
XRMHOAXOEMSANI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen-Substituted Benzoyl Chlorides
- 4-Bromobenzoyl Chloride (CAS 586-75-4):
- Reactivity : Bromine’s lower electronegativity compared to iodine results in slower nucleophilic acyl substitution. For example, hydrolysis rates for 4-bromo derivatives are typically lower than those for iodo analogues due to weaker C–Br bond polarization .
- Stability : The C–I bond in 4-iodo derivatives is weaker than C–Br, making 4-Iodo-3-methoxy-benzoyl chloride more prone to decomposition under thermal or photolytic conditions .
- Applications : Brominated benzoyl chlorides are widely used in Suzuki-Miyaura couplings, whereas iodinated variants may find niche roles in radio-labeling or Ullmann-type reactions due to iodine’s superior leaving-group ability.
Methoxy-Substituted Benzoyl Chlorides
- This could slow down reactions with nucleophiles like amines or alcohols . Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), a trait shared with this compound .
Combined Halogen and Methoxy Substitutions
- 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS 483316-01-4): Steric Effects: Bulky substituents like butoxy groups hinder access to the carbonyl group, a factor less pronounced in this compound due to its smaller iodine atom. Stability: Chlorine’s electron-withdrawing nature contrasts with iodine’s polarizable structure, leading to differences in shelf life and thermal stability .
Physicochemical Properties
Reactivity and Stability
- Hydrolysis Sensitivity: The acyl chloride group reacts vigorously with water, producing 4-Iodo-3-methoxy-benzoic acid. The electron-donating methoxy group may slightly retard hydrolysis compared to non-substituted benzoyl chlorides.
- Thermal Decomposition: Iodine’s weak bond strength increases susceptibility to degradation at elevated temperatures, a phenomenon less pronounced in chloro or bromo analogues .
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